1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL

Description

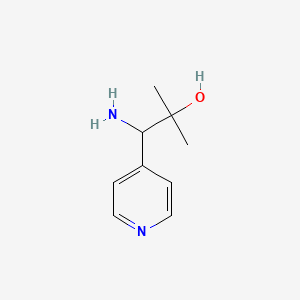

1-Amino-2-methyl-1-(pyridin-4-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyridin-4-yl substituent. Its molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol. The compound’s structure includes:

- A propan-2-ol backbone with a hydroxyl group at position 2.

- A methyl group at position 2 and an amino group at position 1.

- A pyridin-4-yl ring attached to position 1.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-amino-2-methyl-1-pyridin-4-ylpropan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-3-5-11-6-4-7/h3-6,8,12H,10H2,1-2H3 |

InChI Key |

WUZATMYWXDXIHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=NC=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the use of pyridine-4-carboxaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated compounds.

Scientific Research Applications

1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can modulate enzymatic activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following compounds are structurally related and serve as key comparators:

Key Observations :

- The target compound’s amino group distinguishes it from 2-(4-pyridyl)-2-propanol, which lacks this functionality .

Comparison :

- The target compound may require selective amino group introduction via reductive amination or nucleophilic substitution, differing from the acetylated intermediates in .

Physicochemical Properties

Solubility and Solvent Interactions

highlights the role of alcohol solvents (e.g., propan-2-ol, butan-1-ol) in influencing molecular conformations of pyridine derivatives . While direct solubility data for the target compound are unavailable, its hydroxyl and amino groups suggest moderate polarity, with solubility trends similar to 2-(4-pyridyl)-2-propanol in propan-2-ol or iso-butanol .

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

| Compound | Amino Group Position | Hydroxyl Group Position | Additional Substituents |

|---|---|---|---|

| This compound | Propanol chain (C1) | Propanol chain (C2) | Methyl (C2) |

| 2-(4-Pyridyl)-2-propanol | None | Propanol chain (C2) | Methyl (C2) |

| 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine | Pyridine ring (C2) | None | Methylthio butyl, methyl |

Biological Activity

1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antitumor, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound contains an amino group, a hydroxyl group, and a pyridine ring, which are critical for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition of cell growth.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting potential use in treating infections.

- Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Antitumor Activity

The antiproliferative effects of this compound have been evaluated in multiple studies. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.075 | Induction of apoptosis and inhibition of migration |

| HeLa (Cervical) | 0.069 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 0.058 | Inhibition of proliferation |

These values indicate a strong potential for this compound in cancer therapy, particularly due to its ability to induce apoptosis and inhibit cell migration.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The following table outlines the minimum inhibitory concentrations (MICs) observed:

| Microorganism | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate activity compared to standard antibiotics |

| Escherichia coli | 10 | Effective against both Gram-positive and Gram-negative bacteria |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Neuroprotective Effects

Research into the neuroprotective effects of pyridine derivatives indicates that compounds similar to this compound may help mitigate neuronal damage in models of neurodegeneration. The proposed mechanisms include:

- Antioxidant Activity : The ability to scavenge free radicals.

- Inhibition of Apoptosis : Preventing neuronal death through modulation of apoptotic pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Study : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis in MDA-MB-231 cells.

- Antimicrobial Efficacy Study : A study assessing the antimicrobial properties found that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.